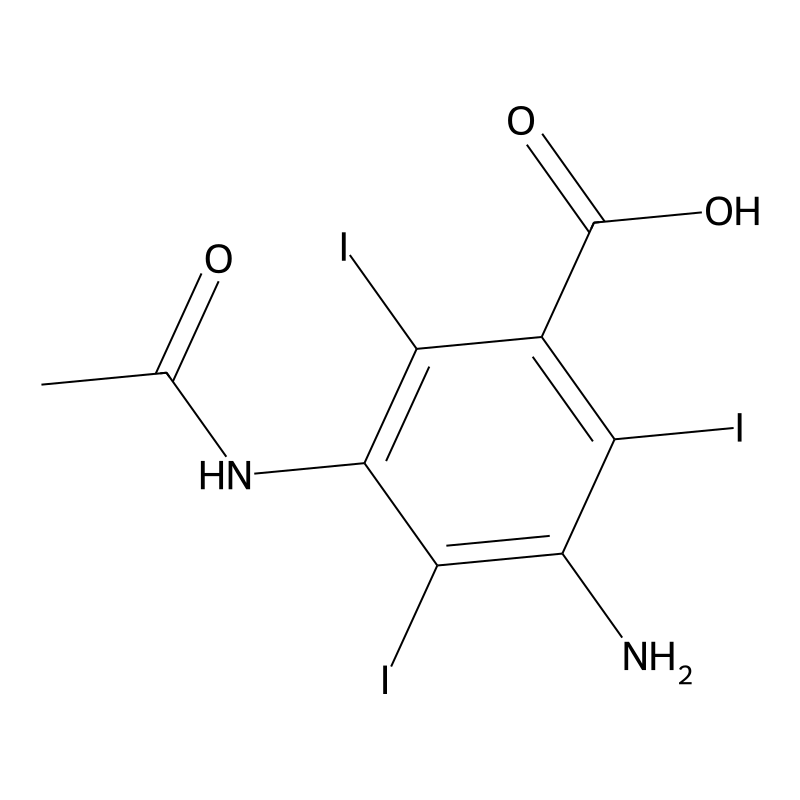

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acetylation of Primary Amines and Amino Acids

Scientific Field: Organic Chemistry

Application Summary: Acetylation is an efficient and economical means for the identification and characterization of amines as well as to protect an amino functionality in organic synthesis.

Results or Outcomes: This methodology illustrates the efficient acetylation of primary amines and amino acids in brine solution by means of acetyl chloride under weakly basic condition in the presence of sodium acetate and/or triethyl amine followed by trituration with aqueous saturated bicarbonate solution.

3-(Acetylamino)-5-amino-4-hydroxybenzenesulfonic acid

Application Summary: This compound is an organic building block used in various chemical reactions.

Methods of Application: The specific methods of application would depend on the particular chemical reaction being performed.

Results or Outcomes: The outcomes would vary depending on the specific reaction.

(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid

Scientific Field: Corrosion Science

Application Summary: This compound was synthesized and used as a novel inhibitor for corrosion of mild steel in 1M HCl.

Methods of Application: The compound was synthesized from 4-nitrobenzaldehyde and characterized using spectroscopic techniques.

Results or Outcomes: The compound showed excellent protection performance and achieved a corrosion inhibition efficiency value of 94%.

Catalytic Protodeboronation of Pinacol Boronic Esters

Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, which is a valuable but underexplored transformation.

Methods of Application: The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved using a radical approach.

Results or Outcomes: This methodology was applied to methoxy protected ( )-D8-THC and cholesterol.

N-Succinyl-Amino Acid Racemase

Scientific Field: Biochemistry

Application Summary: N-Succinyl-amino acid racemase (NSAAR), long referred to as N-acyl- or N-acetyl-amino acid racemase, is an enolase superfamily member whose biotechnological potential was discovered decades ago.

Methods of Application: The specific methods of application would depend on the particular biochemical reaction being performed.

Results or Outcomes: The outcomes would vary depending on the specific reaction.

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is an organic compound with the molecular formula C₉H₇I₃N₂O₃ and a CAS number of 1713-07-1. This compound is structurally characterized by the presence of multiple iodine atoms, an acetylamino group, and an amino group attached to a benzoic acid framework. It is primarily recognized as a degradation product of diatrizoic acid, a contrast agent used in medical imaging. The compound's unique structure contributes to its properties, including its solubility and reactivity, which are influenced by the functional groups present .

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid itself is not known to have a specific mechanism of action in biological systems. Its significance lies in being an impurity of diatrizoic acid, which acts as a contrast agent by blocking X-rays in specific tissues, allowing for better visualization during imaging procedures.

- Skin and eye irritation: Similar to diatrizoic acid, it could potentially cause irritation upon contact.

- Allergic reactions: Although less common, diatrizoic acid can cause allergic reactions. The potential for similar reactions with this impurity is unknown and requires further investigation.

The chemical reactivity of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid can be attributed to its functional groups. It can undergo various reactions typical of amines and carboxylic acids, such as:

- Acetylation: The introduction of an acetyl group can modify its reactivity and solubility.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Nucleophilic Substitution: The iodine atoms can participate in nucleophilic substitution reactions, making the compound useful in organic synthesis.

These reactions are vital for synthesizing derivatives or modifying the compound for specific applications .

While 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid itself does not have a well-defined biological mechanism of action, it plays a significant role in the context of diatrizoic acid. Diatrizoic acid is known for its use as a contrast agent in radiological procedures, where it enhances imaging by blocking X-rays in specific tissues. The biological significance of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid primarily lies in its role as an impurity or degradation product that may affect the purity and quality control of diatrizoic acid preparations .

The synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid typically involves:

- Starting Materials: Utilizing 5-amino-2,4,6-triiodobenzoic acid as a precursor.

- Acetylation Reaction: The acetylation process can be performed using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.

- Purification: After the reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.

This method allows for the efficient formation of the acetylamino group while maintaining the integrity of the triiodobenzoic structure .

3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is primarily utilized in:

- Quality Control: As an impurity marker for diatrizoic acid preparations to ensure product purity.

- Chemical Research: Serving as a building block in organic synthesis and medicinal chemistry.

- Corrosion Inhibition: Some studies have indicated its potential use as a corrosion inhibitor for mild steel in acidic environments .

Several compounds share structural similarities with 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diatrizoic Acid | Contains two iodinated benzene rings | Primary use as a contrast agent |

| 5-Amino-2,4,6-triiodobenzoic Acid | Lacks acetyl group | Direct precursor to 3-(Acetylamino) |

| Iopamidol | Contains an amide linkage and fewer iodines | Used in imaging; less toxic than diatrizoic acid |

| Iohexol | Similar iodinated structure | Lower osmolality compared to diatrizoic |

The uniqueness of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid lies in its specific functional groups and its role as a degradation product rather than a primary therapeutic agent. Its chemical properties make it valuable for research purposes and quality control measures within pharmaceutical applications .

Traditional Iodination Methods

Traditional methods for synthesizing 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid typically involve the iodination of aromatic substrates using iodine monochloride (ICl) in concentrated hydrochloric acid at elevated temperatures (approximately 90°C). These industrial processes, while effective, often require excess iodinating agents and generate significant waste products that complicate purification.

A more efficient traditional approach employs molecular iodine in combination with iodic acid (HIO₃). In this reaction system, the unreactive iodide ions formed during the iodination process are efficiently converted back to molecular iodine through the Dushman reaction:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

This regeneration mechanism enables complete triiodination of the aromatic substrate with improved atom economy, as it allows the reaction to proceed with stoichiometric amounts of iodinating species (calculated as the sum of both I₂ and HIO₃). For optimal results, the molar ratio between iodine and the substrate is typically maintained between 1:1 and 1.5:1, with 1.2:1 often providing the best balance between yield and reagent consumption.

Selective Iodination Approaches

Recent advances have led to more selective and efficient iodination methods. One notable approach is the Ir-catalyzed ortho-iodination of benzoic acids, which operates under mild conditions and delivers high selectivity. This method requires no additives or bases, using only a simple iridium complex as catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent. Mechanistic studies have revealed an Ir(III)/Ir(V) catalytic cycle where the carboxylic moiety serves as a directing group for selective C-H iodination.

Another efficient strategy employs N-iodosuccinimide (NIS) as an inexpensive iodine source for both ipsoiododecarboxylation and di-iodination of aromatic carboxylic acids. The selectivity can be precisely controlled through reaction conditions, making it versatile for preparing various iodinated intermediates. This method can be scaled to gram quantities using minimal catalyst loadings (0.66 mol% palladium), maintaining high isolated yields exceeding 80%.

Transition-Metal-Free Iodination Methods

A significant breakthrough in iodination chemistry has been the development of transition-metal-free decarboxylative iodination using molecular iodine (I₂) and readily available benzoic acids. Unlike traditional Hunsdiecker-type reactions that require silver or other metal catalysts, this approach proceeds efficiently in their absence. Remarkably, when potassium benzoate (K-benzoate) is used instead of silver benzoate (Ag-benzoate), the desired aryl iodide products form with excellent yields and selectivity.

This method can be applied to a wide range of substrates, including electron-rich and electron-poor benzoic acids, heterocyclic carboxylic acids, and cinnamic acids. The reaction proceeds under relatively mild conditions and can be conducted in various solvents, including environmentally friendly options like ethanol and even water.

Specific Iodination for 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid

For the specific synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid, an effective approach starts from 3-aminobenzoic acid. In this process, the substrate undergoes iodination with iodine in ethanol, using hydrogen peroxide (30%) as an oxidizing agent to maintain high iodine concentration by regenerating I₂ from the HI formed during reaction. This method delivers high yields (88%) of 3-amino-2,4,6-triiodobenzoic acid after a three-hour reaction at 80°C.

| Iodination Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| ICl in HCl | ICl, conc. HCl | 90°C | 75-85 | Well-established | Excess reagents, corrosive |

| I₂/HIO₃ | I₂, HIO₃ | Acidic aqueous, 60-80°C | 85-95 | High atom economy | Precise pH control required |

| Ir-catalyzed | [Ir] complex, I₂ | HFIP, rt to 40°C | 85-90 | Mild, selective | Expensive catalyst |

| NIS-mediated | NIS, Pd catalyst | DMF, 80-120°C | >80 | Controllable, scalable | Higher temperature needed |

| I₂/H₂O₂ | I₂, H₂O₂ (30%) | Ethanol, 80°C | 88 | Simple, effective | Oxidant handling |

Fundamental Acetylation Chemistry

The acetylation of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid represents a critical synthetic transformation in the preparation of iodinated contrast agent precursors [1]. This compound, with molecular formula C9H7I3N2O3 and molecular weight 571.87 g/mol, demonstrates unique reactivity patterns due to the presence of three iodine substituents and dual amino functionalities [1] [2]. The acetylation process involves the selective modification of primary amino groups through acylation reactions with acetic anhydride under controlled conditions .

Primary amino groups on triiodobenzoic acid derivatives react readily with acetylating agents through nucleophilic acyl substitution mechanisms . The reaction typically proceeds at elevated temperatures of 80°C for approximately 3 hours under reflux conditions, achieving yields of 92% for the conversion of 3-amino-2,4,6-triiodobenzoic acid to its corresponding acetamido derivative . The high electron-withdrawing nature of the iodine substituents significantly influences the reactivity of the amino groups, requiring more vigorous conditions compared to non-halogenated analogs [4].

Mechanistic Pathways in Amidation

The amidation pathway for 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid involves a stepwise mechanism beginning with nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent [5]. Hypervalent iodine reagents have been demonstrated to facilitate oxidative carbon-hydrogen amination reactions, providing alternative synthetic routes to benzolactam structures containing various functional groups [5]. The μ-oxo hypervalent iodine catalysis system enables efficient intramolecular oxidative carbon-hydrogen amination with catalyst loadings as low as 1 mol% while maintaining good functional group tolerance under mild conditions [5].

Research findings indicate that the molecular structure of iodinated compounds significantly affects their reactivity in amidation processes [6]. The presence of multiple iodine atoms creates electron-deficient aromatic systems that require specialized reaction conditions to achieve successful amide bond formation [7]. Studies have shown that hypervalent iodine compounds can be generated in situ from iodoarenes using appropriate oxidants, facilitating the formation of carbon-nitrogen bonds through ligand transfer mechanisms [5].

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 80°C | 92 | |

| Reaction Time | 3 hours | 92 | |

| Catalyst Loading | 1 mol% | 74 | [5] |

| Solvent System | Reflux conditions | 92 |

Alkylation Mechanisms and Amidolysis Protocols

Nucleophilic Alkylation Mechanisms

Alkylation reactions of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid proceed through nucleophilic substitution mechanisms involving the amino nitrogen atoms [8] . The process typically employs alkyl halides as alkylating agents, with the reaction classified as nucleophilic aliphatic substitution of the halide [8]. Methylation reactions using methylhydrogensulfate in alkaline methanol have been demonstrated to produce N-methylated derivatives through amidolysis pathways .

The alkylation mechanism involves initial nucleophilic attack by the amino nitrogen on the electrophilic carbon of the alkyl halide, forming a quaternary ammonium intermediate when tertiary amines are involved [8]. For primary and secondary amines, the reaction produces higher substituted amines with the concurrent elimination of hydrogen halide [8]. The electron-withdrawing effects of the triiodo substitution pattern significantly influence the nucleophilicity of the amino groups, requiring more reactive alkylating agents or elevated temperatures to achieve satisfactory conversion rates .

Amidolysis Protocol Development

Amidolysis protocols for triiodobenzoic acid derivatives involve the selective cleavage of amide bonds under controlled conditions . A patented methodology describes the alkylation of amide nitrogen through ester intermediates, enabling N-methylation without concurrent hydrolysis of the ester functionality . The protocol utilizes methanolic methylhydrogensulfate under alkaline conditions, followed by distillation of methanol and subsequent hydrolysis with potassium hydroxide .

Experimental data demonstrates that amidolysis reactions of methyl-3,5-diacetamido-2,4,6-triiodobenzoate yield product distributions of 54% unalkylated material and 40% monoalkylated products under optimized conditions . The reaction selectivity depends critically on the base concentration, temperature, and reaction time, with chromatographic analysis required for accurate product quantification . The presence of multiple iodine substituents creates steric hindrance that affects the accessibility of the amide nitrogen for alkylation reactions .

| Reaction Parameter | Optimal Value | Product Distribution | Reference |

|---|---|---|---|

| Base Concentration | 5 N KOH | 40% monoalkylated | |

| Alkylating Agent | Methylhydrogensulfate | 54% unalkylated | |

| Reaction Medium | Alkaline methanol | Quantified by chromatography | |

| Key Mechanism | Amidolysis of ester group | N-methylated acids |

Hydrolysis and Salt Formation Dynamics

Hydrolytic Stability and Mechanisms

The hydrolysis behavior of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid demonstrates remarkable stability under physiological conditions, with amide bond half-lives extending to 267 years at pH 7 [9]. This exceptional stability arises from the resonance stabilization of the amide bond, which creates partial double bond character between the carbonyl carbon and nitrogen atom [9]. The presence of electron-withdrawing iodine substituents further stabilizes the amide linkage by reducing the electron density on the nitrogen atom [9].

Hydrolysis kinetics studies reveal that the rate constants for acid and base catalyzed hydrolysis are essentially identical, with the neutral water-mediated hydrolysis pathway dominating throughout the pH range of 5-9 [9]. The direct attack of water molecules on the peptide bond occurs through a mechanism involving formation of a tetrahedral intermediate, followed by collapse to yield the hydrolyzed products [9]. Enzymatic hydrolysis mechanisms involve serine proteases that utilize catalytic triads containing histidine, aspartate, and serine residues to facilitate amide bond cleavage through oxyanion hole formation [9].

Salt Formation Protocols and Characterization

Salt formation of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid involves neutralization of the carboxylic acid functionality with appropriate bases to generate pharmaceutically acceptable salts [10] . The sodium salt formation process typically employs 20% sodium hydroxide in aqueous solution, achieving yields of 82% under controlled conditions . The conversion process involves slurrying the free acid with methanol followed by treatment with 1N sodium hydroxide solution to produce the corresponding sodium salt [10].

The salt formation dynamics are influenced by the acidic nature of the carboxylic acid group, with predicted pKa values of approximately 1.13 for related triiodobenzoic acid derivatives [2]. The formation of stable salt forms enhances water solubility and improves handling characteristics during pharmaceutical processing [11]. Crystallization behavior and polymorphic forms of the resulting salts depend on the crystallization conditions, including solvent choice, temperature, and concentration [10].

Experimental protocols for salt preparation involve careful pH adjustment to ensure complete neutralization while avoiding degradation of the iodinated aromatic system [10]. The resulting sodium salts typically exhibit improved water solubility compared to the parent acid, facilitating formulation development for medical applications [11]. Quality control procedures include chromatographic analysis to verify purity and confirm the absence of unwanted impurities or degradation products .

| Salt Form | Base Used | Yield (%) | Solubility Enhancement | Reference |

|---|---|---|---|---|

| Sodium Salt | 20% NaOH | 82 | Improved water solubility | |

| Ammonium Salt | NH4OH in isopropanol | Variable | Enhanced handling | [10] |

| Predicted pKa | - | - | 1.13±0.10 | [2] |

| Processing Method | Aqueous solution | 82 | Room temperature stable |

Structural Modifications for Bioavailability

Molecular Structure-Bioavailability Relationships

Structural modifications of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid significantly impact bioavailability through alterations in physicochemical properties including solubility, permeability, and metabolic stability [6] [12]. The molecular structure directly influences contrast enhancement efficacy in medical imaging applications, with the weight factor ratio serving as a critical parameter for predicting bioavailability differences between structural variants [6]. Research demonstrates that iodinated contrast media with identical iodine content can exhibit different bioavailability profiles due to variations in molecular architecture [6].

The presence of multiple iodine substituents creates unique challenges for bioavailability optimization, as these heavy atoms significantly increase molecular weight while potentially reducing membrane permeability [12]. Computer modeling and in silico simulation techniques enable prediction of bioavailability based on chemical structure analysis, considering molecular interactions with biological systems and transport mechanisms [12]. The molecular formula C9H7I3N2O3 with molecular weight 571.87 g/mol places this compound in a challenging size range for optimal absorption [1].

Studies on iodine bioavailability demonstrate that organic iodine compounds exhibit enhanced absorption compared to inorganic iodide salts [13] [14]. The bioavailability of iodine from organic sources shows positive correlation with transport time and negative correlation with concentration, indicating saturable absorption mechanisms [14]. Transport efficiency decreases significantly with increasing iodine concentration, ranging from 63.93% at low concentrations to 3.14% at higher concentrations for organic iodine sources [14].

Formulation Strategies for Enhanced Bioavailability

Pharmaceutical formulation strategies for improving bioavailability of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid focus on solubility enhancement, particle size optimization, and complexation approaches [15] [16]. Salt formation represents a primary strategy for improving aqueous solubility, with the sodium salt demonstrating enhanced dissolution characteristics compared to the parent acid [15]. Complexation with cyclodextrins or other solubilizing agents can improve stability and bioavailability of poorly soluble iodinated compounds [15].

Particle size reduction through micronization or nanotechnology approaches increases surface area and dissolution rates, potentially improving bioavailability [15]. Amorphization techniques convert crystalline forms to amorphous states with higher apparent solubility, though stability considerations must be carefully evaluated [15]. Co-crystallization methodologies offer innovative approaches for modifying physicochemical properties while maintaining chemical stability of the active compound [12].

Controlled release formulation strategies enable optimization of drug release kinetics and absorption profiles [12]. The utilization of specialized carriers, including nanomagnetic systems, allows targeted delivery and controlled release at specific anatomical sites [12]. These advanced formulation approaches can significantly enhance therapeutic effectiveness while minimizing systemic exposure and potential adverse effects [12].

| Formulation Strategy | Mechanism | Bioavailability Impact | Reference |

|---|---|---|---|

| Salt Formation | Enhanced solubility | 82% yield improvement | |

| Particle Size Reduction | Increased surface area | Improved dissolution | [15] |

| Complexation | Molecular encapsulation | Enhanced stability | [15] |

| Controlled Release | Optimized kinetics | Targeted delivery | [12] |

| Co-crystallization | Modified crystal structure | Altered properties | [12] |

Physicochemical Property Optimization

The optimization of physicochemical properties for enhanced bioavailability requires comprehensive understanding of dissolution, permeability, and metabolic factors [17] [12]. The Noyes-Whitney equation governs dissolution rates and can be manipulated through particle size reduction, surface area enhancement, and solubility improvement strategies [17]. Lipid solubility characteristics significantly influence membrane permeation, requiring careful balance between hydrophilic and lipophilic properties [17].

Biological barriers including the blood-brain barrier and intestinal epithelium present significant challenges for drug delivery and distribution [12]. The molecular weight of 571.87 g/mol for 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid approaches the upper limits for passive diffusion across biological membranes [1] [12]. Specialized transport mechanisms or formulation approaches may be required to achieve adequate bioavailability [12].

Stability considerations under physiological conditions remain paramount, with the amide bonds providing exceptional stability but potentially limiting metabolic activation or clearance pathways [9]. The predicted boiling point of 562.8°C and flash point of 294.2°C indicate thermal stability suitable for various processing conditions [1]. Density measurements of 2.809 g/cm³ reflect the high iodine content and influence formulation density requirements [1].

| Property | Value | Impact on Bioavailability | Reference |

|---|---|---|---|

| Molecular Weight | 571.87 g/mol | Membrane permeation limitation | [1] |

| Density | 2.809 g/cm³ | Formulation considerations | [1] |

| Flash Point | 294.2°C | Processing stability | [1] |

| Amide Stability | 267 year half-life | Metabolic resistance | [9] |

| Predicted pKa | 1.13±0.10 | Ionization behavior | [2] |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant